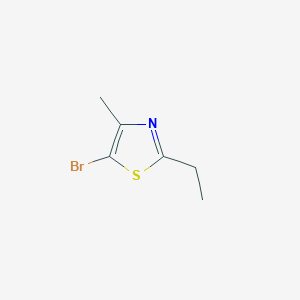

5-Bromo-2-ethyl-4-methylthiazole

描述

Overview of Thiazole (B1198619) Heterocycles in Organic Chemistry

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. numberanalytics.comnih.gov As a member of the azole family, the thiazole ring is a planar, aromatic system due to the delocalization of pi electrons, which imparts significant stability. numberanalytics.comwikipedia.org This aromaticity is greater than that of the corresponding oxazoles and is evident in its chemical properties and spectral data. wikipedia.org The thiazole structure is a fundamental component of numerous biologically important molecules, including vitamin B1 (thiamine), and is found in various natural products and synthetic compounds. wikipedia.orgbritannica.com

In terms of reactivity, the thiazole ring can undergo various chemical reactions. The nitrogen atom confers basic properties, though it is less basic than pyridine. numberanalytics.com The ring is generally resistant to electrophilic attack unless activated by substituents. ias.ac.in However, it can undergo reactions such as halogenation at high temperatures and is susceptible to nucleophilic substitution, particularly when substituted with electron-withdrawing groups. numberanalytics.comias.ac.in The positions on the thiazole ring exhibit different reactivity; for instance, the C2 position is the most acidic, followed by the C5 and C4 positions. acs.org This differential reactivity is crucial for the regioselective synthesis of substituted thiazole derivatives.

The applications of thiazole derivatives are extensive, ranging from pharmaceuticals and agrochemicals to dyes and materials science. slideshare.netnih.govchemimpex.com Many clinically approved drugs contain a thiazole moiety, which contributes to their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. nih.govnih.gov

Significance of Halogenated Thiazoles in Synthetic and Medicinal Chemistry

The introduction of halogen atoms, such as bromine, onto the thiazole ring significantly enhances its utility in both synthetic and medicinal chemistry. Halogenated thiazoles are versatile intermediates in organic synthesis. lookchem.com The halogen atom serves as a reactive handle for further functionalization through various cross-coupling reactions, metal-halogen exchange, or nucleophilic substitution, allowing for the construction of more complex molecules. acs.orgnih.gov For example, 2-bromothiazole (B21250) can be converted to 2-lithiothiazole, a useful nucleophile in synthesis. wikipedia.org

In medicinal chemistry, the incorporation of halogens can profoundly influence a molecule's biological activity. acs.org Halogenation can alter physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability. acs.orgnih.gov This can lead to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates. acs.org For instance, brominated thiazole derivatives have been investigated for their potential as anticancer agents, where the bromine atom can participate in crucial interactions with biological targets. nih.govmdpi.com The strategic placement of a halogen can also be used to block sites of metabolism, thereby increasing the drug's duration of action.

Structural Elucidation and Positional Isomerism of Bromo-Substituted Ethyl Methylthiazoles

The compound 5-Bromo-2-ethyl-4-methylthiazole (C₆H₈BrNS) is one of several possible positional isomers that can exist when a bromine atom, an ethyl group, and a methyl group are substituted onto the thiazole ring. lookchem.com The specific arrangement of these substituents dictates the molecule's chemical and physical properties.

Positional isomerism is a key consideration in the synthesis and characterization of such compounds. The substitution pattern on the thiazole ring can be determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide detailed information about the relative positions of the substituents on the heterocyclic ring. researchgate.net

The table below illustrates some of the possible positional isomers of bromo-substituted ethyl methylthiazoles, highlighting the structural diversity achievable with this scaffold.

| Compound Name | CAS Number | Molecular Formula | Structure |

| This compound | 863190-90-3 | C₆H₈BrNS | A thiazole ring with a bromine at position 5, an ethyl group at position 2, and a methyl group at position 4. |

| 5-(2-Bromoethyl)-4-methylthiazole | 671-24-9 | C₆H₈BrNS | A thiazole ring with a 2-bromoethyl group at position 5 and a methyl group at position 4. chemsrc.com |

| Ethyl 5-bromo-4-methylthiazole-2-carboxylate | 79247-80-6 | C₇H₈BrNO₂S | A thiazole ring with a bromine at position 5, a methyl group at position 4, and an ethyl carboxylate group at position 2. chemsrc.comsigmaaldrich.com |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | 22900-83-0 | C₇H₈BrNO₂S | A thiazole ring with a bromine at position 2, a methyl group at position 4, and an ethyl carboxylate group at position 5. chemimpex.comnih.gov |

This table presents a selection of related structures to illustrate isomerism and is not exhaustive.

Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound indicates that it is primarily recognized as a chemical intermediate. lookchem.com Its molecular formula is C₆H₈BrNS, and it is used as a building block in organic synthesis for creating more complex molecules. lookchem.com Specifically, it finds application as an intermediate in the production of pharmaceuticals and agrochemicals. lookchem.com In the pharmaceutical industry, its structure is utilized in the synthesis of new drug candidates, potentially leveraging the thiazole core for biological activity. lookchem.com In the agrochemical sector, it serves as a key intermediate for crop protection agents. lookchem.com

Despite its role as a synthetic intermediate, there is a notable gap in the scientific literature regarding the detailed biological activity, comprehensive chemical reactivity profile, and potential therapeutic applications of this compound itself. While the broader class of halogenated thiazoles is known for its medicinal potential, specific studies focusing on this particular isomer are limited. There is a lack of published data on its specific interactions with biological targets, its mechanism of action in any biological system, or its potential as a lead compound for drug discovery.

Aims and Objectives of the Research on this compound

Given the established utility of halogenated thiazoles and the current knowledge gaps surrounding this compound, future research should be directed towards a more thorough characterization of this compound. The primary aims of such research would be to elucidate its chemical properties and to systematically evaluate its biological potential.

Key research objectives should include:

Development of optimized and scalable synthetic routes: To facilitate further study, efficient methods for the high-purity synthesis of this compound are required.

Comprehensive spectroscopic and structural analysis: To unambiguously confirm the structure and provide a complete set of reference data (NMR, MS, IR, etc.).

Exploration of chemical reactivity: To map its utility as a synthetic intermediate by investigating its reactivity in various coupling reactions and functional group transformations.

Broad-spectrum biological screening: To assess its potential pharmacological activity by testing it against a diverse range of biological targets, including microbial strains (antibacterial, antifungal) and cancer cell lines.

Structure-Activity Relationship (SAR) studies: To synthesize and evaluate related analogues to understand how structural modifications impact biological activity, which could guide the design of more potent and selective compounds.

By pursuing these objectives, the scientific community can fill the existing knowledge void and potentially unlock new applications for this compound in medicinal and materials chemistry.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-ethyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-3-5-8-4(2)6(7)9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXCMCDBNNASAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682064 | |

| Record name | 5-Bromo-2-ethyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863190-90-3 | |

| Record name | 5-Bromo-2-ethyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of 5 Bromo 2 Ethyl 4 Methylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data is currently available in the public domain to perform a detailed analysis.

Specific chemical shift values and coupling constants for the protons of 5-Bromo-2-ethyl-4-methylthiazole are not documented in available literature.

Publicly accessible ¹³C NMR spectra for this compound have not been found.

A discussion on the correlations from 2D NMR experiments like COSY, HMQC, and HMBC is not possible without the primary spectral data.

Mass Spectrometry (MS) Analysis

No specific mass spectrometry data, including high-resolution mass or fragmentation patterns, has been published for this compound.

The exact mass of this compound, as determined by HRMS, is not available in the reviewed sources.

A detailed analysis of the fragmentation patterns of this compound is precluded by the absence of its mass spectrum in the scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to specific molecular vibrations. The IR spectrum of this compound can be interpreted by assigning characteristic absorption bands to its primary structural components: the thiazole (B1198619) ring, the ethyl and methyl substituents, and the carbon-bromine bond.

Key vibrational modes expected for this compound include:

C-H Stretching: The aliphatic C-H bonds of the ethyl and methyl groups are expected to show stretching vibrations in the 2850-3000 cm⁻¹ region.

Thiazole Ring Vibrations: The aromatic C=N and C=C stretching vibrations within the thiazole ring typically appear in the 1650-1400 cm⁻¹ range. researchgate.net For instance, in related methylthiazoles, C=N stretching is observed around 1496 cm⁻¹. researchgate.net

C-H Bending: Bending vibrations for the methyl and ethyl groups (CH₃ and CH₂ deformations) are found in the 1470-1350 cm⁻¹ region.

C-Br Stretching: The presence of the bromine atom is most definitively confirmed by the C-Br stretching vibration. This bond typically absorbs in the lower frequency "fingerprint region," generally between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.com This absorption is often weak to medium in intensity.

By comparing with the spectrum of the parent compound, 2-ethyl-4-methylthiazole (B98465), the introduction of the bromine atom at the C5 position would be the most distinguishing feature, introducing the characteristic C-Br stretching band. chemicalbook.comnih.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 2850-3000 | Medium-Strong | Aliphatic C-H stretching (from ethyl and methyl groups) |

| 1650-1400 | Medium | C=N and C=C stretching (from thiazole ring) |

| 1470-1350 | Medium | C-H bending (from ethyl and methyl groups) |

| 690-515 | Weak-Medium | C-Br stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The absorption pattern is characteristic of the conjugated systems within the molecule.

The thiazole ring itself is an aromatic heterocycle and is the primary chromophore in this compound. The key electronic transitions expected are:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiazole ring. These transitions typically result in strong absorption bands. For many thiazole derivatives, these absorptions occur in the UV region. rsc.orgresearchgate.net

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* antibonding orbital. These are generally of lower energy and intensity compared to π → π* transitions and can sometimes be observed as a shoulder on the main absorption peak or as a separate band at a longer wavelength. researchgate.net

The substituents on the thiazole ring—ethyl, methyl, and bromo groups—act as auxochromes, which can modify the absorption characteristics of the main chromophore. The alkyl groups (ethyl and methyl) typically cause a small bathochromic (red) shift, moving the absorption maximum to a slightly longer wavelength. The bromine atom, with its lone pair electrons, can also participate in resonance and influence the electronic transitions, often leading to a further bathochromic shift. Studies on various substituted thiazoles confirm that the nature and position of substituents significantly impact the absorption maxima. rsc.orgresearchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range | Characteristics |

| π → π | π bonding to π antibonding | Ultraviolet (e.g., 230-280 nm) | High intensity, characteristic of the aromatic thiazole ring. |

| n → π | Non-bonding to π antibonding | Near UV (e.g., >280 nm) | Lower intensity, involves lone pairs on N and S atoms. |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing.

As of this writing, a published crystal structure for this compound is not available. However, analysis of other brominated thiazole derivatives, such as 2,4-diacetyl-5-bromothiazole, provides valuable insights into the potential structural features. researchgate.net In the crystal structure of 2,4-diacetyl-5-bromothiazole, the bromine atom is a key participant in intermolecular interactions, specifically through halogen bonding. researchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic atom, such as oxygen or nitrogen.

Should a single crystal of this compound be grown and analyzed, it would be expected to reveal:

The planarity of the thiazole ring.

Precise bond lengths and angles for the entire molecule.

The conformational arrangement of the ethyl group.

The nature of intermolecular packing in the crystal lattice, with a high likelihood of observing C-Br···N or C-Br···S halogen bonds, which would significantly influence the supramolecular architecture. researchgate.netnih.gov

Table 3: Potential Crystallographic Data and Structural Features (Hypothetical)

| Parameter | Expected Finding | Significance |

| Crystal System | To be determined | Describes the symmetry of the unit cell. |

| Space Group | To be determined | Defines the symmetry operations within the crystal. |

| Intermolecular Interactions | Halogen bonding (C-Br···N/S), van der Waals forces | Governs the crystal packing and physical properties. |

| Bond Lengths/Angles | Precise values for C-C, C-N, C-S, C-Br bonds | Confirms the molecular geometry and electronic distribution. |

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Ethyl 4 Methylthiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties of molecules. For 5-Bromo-2-ethyl-4-methylthiazole, these theoretical insights are primarily derived from studies on similar heterocyclic systems.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov Studies on various thiazole (B1198619) derivatives, often employing the B3LYP functional with basis sets like 6-311++G(d,p), provide a basis for predicting the structural parameters of this compound. rsc.orgresearchgate.net

The geometry of the thiazole ring is influenced by its substituents. The introduction of a bromine atom at the C5 position, an ethyl group at C2, and a methyl group at C4 will lead to specific bond lengths and angles. Based on studies of similar compounds, the thiazole ring is expected to be largely planar. nih.gov The C-S and C-N bond lengths within the ring are characteristic of their partial double bond character. The presence of the bulky bromine atom can be expected to cause some degree of steric strain, potentially influencing the planarity of the substituent groups relative to the ring.

Table 1: Predicted Bond Lengths and Angles for this compound (Inferred from related structures)

| Parameter | Predicted Value (Å/°) | Basis of Inference |

| C2-S1 Bond Length | ~1.72 Å | researchgate.net |

| C4-C5 Bond Length | ~1.38 Å | academie-sciences.fr |

| C5-Br Bond Length | ~1.86 Å | researchgate.net |

| C2-N3 Bond Angle | ~110.6° | researchgate.net |

| C4-C5-Br Bond Angle | ~126.2° | researchgate.net |

This table presents inferred data based on computational studies of analogous substituted thiazoles. The exact values for this compound would require specific calculation.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) surfaces are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. rsc.org In the case of this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring, indicating their nucleophilic character. The hydrogen atoms of the ethyl and methyl groups would exhibit positive potential (blue), making them susceptible to electrophilic attack. The bromine atom would present a region of slight negative to neutral potential, reflecting its complex electronic nature.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of molecules.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netmdpi.com For this compound, the proton of the thiazole ring (if any were present) would appear in the aromatic region. The protons of the ethyl and methyl groups would appear in the aliphatic region, with their chemical shifts influenced by the electronic environment of the thiazole ring. mdpi.comnih.gov In the ¹³C NMR spectrum, the carbon atoms of the thiazole ring would have distinct chemical shifts, with the C5 carbon bonded to bromine showing a characteristic shift due to the halogen's influence. nih.gov

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies. researchgate.net Key predicted vibrational bands for this compound would include C-H stretching from the alkyl groups, C=N and C=C stretching from the thiazole ring, and the C-Br stretching vibration at a lower frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.comresearchgate.net Thiazole derivatives typically exhibit absorption bands in the UV region due to π-π* and n-π* transitions within the aromatic ring. researchgate.netresearchgate.net The presence of the bromo, ethyl, and methyl substituents would cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiazole.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Basis of Inference |

| ¹H NMR | Ethyl protons (quartet, triplet), Methyl protons (singlet) | mdpi.comnih.gov |

| ¹³C NMR | Distinct signals for thiazole ring carbons, C5 shifted by Br | nih.gov |

| IR | C-H, C=N, C=C, C-Br stretching vibrations | researchgate.net |

| UV-Vis | π-π* and n-π* transitions in the UV region | researchgate.netresearchgate.net |

This table is a qualitative prediction based on data from analogous compounds.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling reaction mechanisms and analyzing the transition states of chemical reactions. researchgate.net For this compound, this could involve studying reactions such as nucleophilic substitution at the C-Br bond or electrophilic substitution on the thiazole ring.

For instance, in a hypothetical nucleophilic substitution reaction, DFT calculations could be used to model the energy profile of the reaction pathway, identifying the structure and energy of the transition state. This would provide insights into the reaction's feasibility and kinetics. Studies on the bromination of thiazoles have utilized computational methods to understand the reaction mechanism. researchgate.net Similarly, the synthesis of thiazole derivatives often involves cyclization reactions, and computational modeling can elucidate the mechanistic pathways of these transformations. acs.orgnih.govacs.org

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. While specific MD simulations for this compound are not readily found in the literature, this technique has been applied to study the interaction of thiazole derivatives with biological macromolecules, such as proteins. nih.gov If this compound were to be investigated for its biological activity, MD simulations could provide valuable information on its binding modes and stability within a protein's active site.

Quantitative Structure-Activity Relationships (QSAR) and Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science, providing a quantitative correlation between the chemical structure of a compound and its biological activity or physical properties. For thiazole derivatives, including this compound, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent and selective analogues. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on structurally related brominated and substituted thiazoles.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are often described by molecular descriptors, which can be calculated using computational chemistry methods. Key descriptors relevant to thiazole derivatives include:

Electronic Properties: The distribution of electrons in a molecule, governed by factors such as electronegativity and resonance, significantly influences its interactions with biological targets. For this compound, the electron-withdrawing nature of the bromine atom at the 5-position and the electron-donating effects of the ethyl and methyl groups at the 2- and 4-positions, respectively, create a specific electronic profile. Descriptors such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in QSAR models.

Steric Properties: The size and shape of a molecule determine its ability to fit into the binding site of a receptor or enzyme. The ethyl and methyl groups on the thiazole ring contribute to the steric bulk of this compound. Steric descriptors can include molecular volume, surface area, and specific conformational angles.

Recent studies on various thiazole derivatives have highlighted the importance of these descriptors in their biological activities, such as anticancer and anti-inflammatory effects. mdpi.comtandfonline.com For instance, research on a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a QSAR model that successfully correlated inhibitory activity with physicochemical, topological, and electronic descriptors. nih.gov

The design of new therapeutic agents based on the thiazole scaffold often involves modifying the substituents at various positions to optimize these molecular properties. For example, in the design of novel thiazole-based stilbene (B7821643) analogs as DNA topoisomerase IB inhibitors, the nature of the halogen at the 5-position of the thiazole ring was found to significantly impact the inhibitory activity. dntb.gov.ua This underscores the importance of the bromo-substituent in molecules like this compound.

Molecular docking studies, a key component of computational chemistry, complement QSAR by providing a visual representation of the binding interactions between a ligand and its target protein. academie-sciences.fr For thiazole derivatives, docking studies have helped to elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. acs.org These insights are invaluable for the rational design of new compounds with improved affinity and selectivity.

The following tables present data from studies on related thiazole derivatives, illustrating the types of data used in QSAR and molecular design.

Table 1: Inhibitory Activity of Selected Thiazole Derivatives

This table showcases the inhibitory concentrations (IC50) of various thiazole derivatives against different cancer cell lines, as reported in a study on their anticancer properties. mdpi.com This type of data is fundamental for building a QSAR model.

| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| 4a | >100 | >100 |

| 4b | 18.34 ± 1.11 | 35.19 ± 2.13 |

| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |

| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 |

Data sourced from a study on newly synthesized thiazole derivatives. mdpi.com

Table 2: Molecular Docking Results for Thiazole Derivatives against Butyrylcholinesterase (BChE)

This table presents the binding energies and interacting residues for several thiazole derivatives docked into the active site of BChE, as identified in a study on their potential as cholinesterase inhibitors. academie-sciences.fr Such data is crucial for understanding the design principles for potent inhibitors.

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| 5 | -8.5 | TRP82, TYR128, PHE329 |

| 6 | -8.9 | TRP82, TYR332, HIS438 |

| 14 | -8.6 | TRP82, SER198, ALA199 |

| 15 | -8.3 | TRP82, GLY116, GLY117 |

Data from a computational and biological study of 1,3-thiazole derivatives. academie-sciences.fr

Applications of 5 Bromo 2 Ethyl 4 Methylthiazole and Its Derivatives in Advanced Research

Role as a Building Block in Complex Molecular Synthesis

The presence of a bromine atom and various substituents on the thiazole (B1198619) ring makes 5-Bromo-2-ethyl-4-methylthiazole a valuable and versatile building block in organic synthesis. guidechem.com Its reactivity allows for the construction of more complex molecular architectures, including novel heterocyclic systems and precursors for advanced organic materials.

Synthesis of Novel Heterocyclic Compounds

The substitution pattern of this compound provides multiple reactive sites for further chemical transformations, enabling the synthesis of a variety of novel heterocyclic compounds. For instance, the bromine atom at the 5-position can be readily displaced or involved in cross-coupling reactions to introduce new functional groups or to fuse other ring systems onto the thiazole core.

One notable example involves the synthesis of pyrazole-containing thiazole derivatives. A study demonstrated a facile synthesis of 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole starting from a related bromo-thiazole derivative. researchgate.net This process involved a series of transformations including hydrolysis, amidation, and cyclization reactions, highlighting the utility of the bromo-thiazole scaffold in constructing complex, multi-ring heterocyclic systems. researchgate.net Such synthetic strategies are crucial for generating libraries of diverse compounds for biological screening. researchgate.netnih.gov

Precursor for Advanced Organic Materials

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced organic materials. Thiazole-containing polymers have shown promise in the field of organic electronics, particularly in the development of organic solar cells and organic thermoelectric devices. nih.govrsc.org

Derivatives of bromo-thiazoles are key intermediates in the synthesis of these materials. For example, bromo-thiazole compounds can undergo polymerization reactions to create conjugated polymers with desirable electronic properties. nih.gov Research has shown that donor-acceptor polymers incorporating thiazole-fused benzothiadiazole units can be synthesized for use in organic solar cells. rsc.org The electron-accepting nature of the thiazole-containing unit plays a crucial role in determining the electronic band gap and performance of the resulting solar cell. rsc.org Furthermore, thiazolo[5,4-d]thiazole-based covalent organic frameworks have been developed for applications in photocatalysis, demonstrating the versatility of thiazole-based structures in creating robust and functional materials. mdpi.com

Medicinal Chemistry Research

The thiazole nucleus is a well-established pharmacophore, present in numerous FDA-approved drugs and a vast number of experimental therapeutic agents. researchgate.netnih.govfabad.org.tr The derivatization of the this compound scaffold allows for the exploration of a wide range of pharmacological activities.

Development of Biologically Active Thiazole Analogues

The synthesis of analogues of this compound is a key strategy in medicinal chemistry to develop new therapeutic agents. nih.govresearchgate.net By modifying the substituents on the thiazole ring, chemists can fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. fabad.org.tr

For example, the synthesis of novel thiazole-based heterocycles through cycloaddition reactions has yielded compounds with potential antitumor and antimicrobial activities. nih.gov The strategic introduction of different functional groups onto the thiazole core allows for the creation of a diverse library of compounds for biological evaluation. nih.gov

Exploration of Pharmacological Activities Derived from Thiazole Scaffolds

Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery. nih.govfabad.org.tr These activities include:

Anticancer: Thiazole-containing compounds have been investigated as potential anticancer agents. researchgate.netnih.govnih.gov For instance, certain thiazole derivatives have shown cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma (MCF7). nih.gov The mechanism of action can vary, with some derivatives acting as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerase I. nih.gov

Antimicrobial: The thiazole ring is a component of several antimicrobial agents. nih.govnih.gov Research has shown that derivatives of thiazole exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov

Anti-inflammatory: Thiazole derivatives have been explored for their anti-inflammatory properties. nih.gov Some compounds have been found to exhibit good anti-inflammatory and analgesic activities in preclinical studies. researchgate.net

Antioxidant: The thiazole nucleus has been incorporated into molecular designs to develop compounds with antioxidant properties. researchgate.net

The following table summarizes some of the pharmacological activities observed for various thiazole derivatives:

| Pharmacological Activity | Target/Mechanism of Action | Reference |

| Anticancer | Topoisomerase IB Inhibition | nih.gov |

| Anticancer | Cytotoxicity against cancer cell lines | nih.govnih.gov |

| Antimicrobial | Inhibition of bacterial growth | nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | nih.govnih.gov |

Target Identification and Mechanism of Action Studies

Understanding how a drug molecule interacts with its biological target is fundamental to drug development. Research on thiazole derivatives often involves studies to identify their molecular targets and elucidate their mechanism of action. nih.gov

For example, in the context of anti-inflammatory activity, some thiazole-based compounds have been identified as selective inhibitors of cyclooxygenase-1 (COX-1). nih.gov Docking studies have helped to visualize the binding interactions between the thiazole derivative and the active site of the enzyme, providing insights into the structural basis for its inhibitory activity. nih.gov Similarly, in the realm of anticancer research, thiazole derivatives have been identified as inhibitors of enzymes like topoisomerase I, a key enzyme involved in DNA replication and repair. nih.gov These mechanistic studies are crucial for the rational design of more potent and selective drug candidates.

Agrochemical Research

The thiazole ring is a key building block in many agrochemicals due to its metabolic stability and ability to interact with biological targets. The presence of a bromine atom on the this compound ring offers a reactive site for synthetic modification, making it a valuable intermediate in the development of new crop protection agents.

Synthesis of Crop Protection Agents

The development of novel fungicides, herbicides, and insecticides often relies on the synthesis of complex molecules from versatile chemical intermediates. Thiazole derivatives are of particular interest due to their demonstrated broad-spectrum biological activities. fabad.org.tr The compound this compound serves as a precursor for creating more complex molecules aimed at crop protection.

The bromine atom at the 5-position of the thiazole ring is particularly significant. It can be readily displaced or used in cross-coupling reactions to introduce other functional groups, thereby allowing for the systematic modification of the molecule's properties. This synthetic versatility is crucial in the search for new active ingredients. For instance, synthetic pathways used for other brominated thiazoles, such as the reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) to form a thiazole ring, followed by bromination at the 5-position, illustrate a fundamental approach that can be adapted for derivatives like this compound. nih.gov These intermediates can then undergo further reactions, such as the Arbuzov or Wittig-Horner reactions, to build the final agrochemical product. nih.gov

Research into thiazole-based compounds has yielded derivatives with significant antimicrobial and antifungal properties, which are directly applicable to the development of fungicides. nih.gov The synthesis of novel thiazole-based heterocycles has been shown to produce compounds with potent activity against various plant pathogens. nih.gov

Table 1: Examples of Synthetic Reactions for Thiazole Derivatives

| Reaction Type | Reagents | Product Type | Potential Application |

| Hantzsch Thiazole Synthesis | α-haloketone and thioamide | Substituted thiazole | Core structure for fungicides |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted thiazole | Activated intermediate for further synthesis |

| Suzuki Coupling | Boronic acid, Palladium catalyst | Aryl-substituted thiazole | Introduction of diverse functional groups |

| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst | Alkynyl-substituted thiazole | Elongation of carbon chains |

Enhancement of Pesticide and Herbicide Efficacy

Incorporating a thiazole nucleus into the structure of a pesticide or herbicide can significantly enhance its biological efficacy. This enhancement is often attributed to the physicochemical properties conferred by the thiazole ring, such as increased binding affinity to target enzymes or improved transport within the plant or pest.

The specific substituents on the this compound scaffold—the ethyl and methyl groups—can influence the lipophilicity and steric profile of the final molecule. These factors are critical for determining how the compound interacts with biological membranes and active sites. By modifying this core structure, researchers can fine-tune the activity spectrum and potency of a pesticide or herbicide.

Studies on related thiazole derivatives have shown that they can act as potent inhibitors of crucial enzymes. For example, certain thiazole-based stilbene (B7821643) analogs have demonstrated inhibitory activity against DNA topoisomerase IB, a mechanism that could be exploited in the development of novel herbicides or fungicides. nih.gov The design process involves creating a series of analogs to establish a structure-activity relationship (SAR), guiding the synthesis of more effective compounds. The thiazole moiety often forms the central part of this design, with peripheral modifications used to optimize performance.

Material Science Applications (e.g., optoelectronic properties)

Beyond agriculture, the electronic properties of the thiazole ring make it a valuable component in the field of material science, particularly for developing organic semiconductors. These materials are integral to next-generation electronic devices such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.net

Thiazole and its derivatives, including fused systems like thiazolo[5,4-d]thiazole (B1587360), are used to construct π-conjugated polymers and small molecules. researchgate.netrsc.org These molecules possess desirable electronic and photophysical properties, such as high charge carrier mobility and strong fluorescence. The sulfur atom in the thiazole ring can help to promote intermolecular interactions, which facilitates charge transport in the solid state.

The synthesis of these materials often involves the polymerization of thiazole-containing monomers. acs.orgacs.org The properties of the resulting polymer, such as its optical band gap and conductivity, can be tuned by modifying the structure of the monomeric unit. researchgate.net While direct research on this compound in this context is not widely published, its structure is analogous to the building blocks used for these advanced materials. The bromo- and ethyl-substituents could be used to control solubility and influence the packing of the polymer chains, which in turn affects the material's electronic characteristics.

Research has shown that thiazole-based materials can exhibit excellent performance in electronic devices. For example, polymers containing thiazole rings have been found to be effective in light-emitting applications, and small molecule thiazolo[5,4-d]thiazole derivatives are being explored for use in solid-state lighting and optical sensors. researchgate.netrsc.org These compounds often feature a donor-acceptor structure to facilitate intramolecular charge transfer, a key requirement for many optoelectronic applications. researchgate.net

Table 2: Optoelectronic Properties of Thiazole-Based Materials

| Material Type | Key Property | Potential Application | Reference |

| Thiazole-based polymers | Tunable optical band gap | Organic Solar Cells (OSCs) | researchgate.net |

| Thiazolo[5,4-d]thiazole small molecules | Solid-state fluorescence | Organic Light-Emitting Diodes (OLEDs) | rsc.org |

| π-conjugated thiazole systems | High charge carrier mobility | Organic Field-Effect Transistors (OFETs) | researchgate.net |

Future Directions and Emerging Research Avenues for 5 Bromo 2 Ethyl 4 Methylthiazole

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of thiazole (B1198619) derivatives often involves multi-step procedures and the use of hazardous reagents. mdpi.com Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies for 5-Bromo-2-ethyl-4-methylthiazole and related compounds.

Key areas of development include:

One-Pot Syntheses: Designing multi-component reactions where starting materials react in a single vessel to form the desired product can significantly improve efficiency by reducing the number of purification steps and minimizing waste. researchgate.net

Green Catalysis: The exploration of reusable and non-toxic catalysts, such as silica-supported tungstosilicic acid, presents a promising alternative to conventional catalysts. researchgate.net

Alternative Solvents: The use of deep eutectic solvents (DESs) and other green solvents like ethanol (B145695) is being investigated to replace hazardous solvents like DMF and pyridine. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and lead to cleaner reactions. researchgate.net

A comparative look at traditional versus emerging synthetic approaches highlights the potential for significant improvements in sustainability and efficiency.

Exploration of Novel Biological Targets and Therapeutic Applications

Thiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com The bromine substituent on this compound provides a reactive site for further chemical modifications, making it an attractive scaffold for the development of new therapeutic agents. chemimpex.com

Emerging research is focused on:

Antimicrobial Agents: Investigating the efficacy of new thiazole derivatives against drug-resistant bacterial and fungal strains is a high-priority area. The unique structure of these compounds may allow them to inhibit essential microbial enzymes.

Anticancer Therapies: Researchers are designing and synthesizing novel thiazole-based compounds as potential inhibitors of key cancer-related enzymes like DNA topoisomerase IB. nih.gov

Target-Specific Drug Design: By understanding the structure-activity relationships, scientists can design thiazole derivatives that are highly selective for specific biological targets, potentially leading to more effective and less toxic drugs. mdpi.com

The following table summarizes some of the explored biological activities of thiazole derivatives:

| Biological Activity | Target/Mechanism of Action | Reference |

| Antibacterial | Inhibition of essential bacterial enzymes | |

| Antifungal | Interaction with cellular components critical for fungal metabolism | |

| Anticancer | DNA Topoisomerase IB inhibition | nih.gov |

| Anti-inflammatory | - | researchgate.net |

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. researchgate.net The integration of flow chemistry with automated systems is a transformative approach for the synthesis of this compound and its derivatives. thieme-connect.de

Benefits of this integrated approach include:

Enhanced Safety: Flow reactors can handle hazardous reagents and unstable intermediates more safely than traditional batch processes. nih.gov

Improved Scalability: Scaling up production is more straightforward in a continuous flow system. researchgate.net

Higher Yields and Purity: Precise control over reaction parameters such as temperature, pressure, and reaction time often leads to higher yields and purer products. beilstein-journals.org

Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions to find the optimal parameters for a given synthesis. thieme-connect.de

This technology is poised to revolutionize the industrial production of thiazole-based compounds, making it more efficient, safer, and cost-effective.

Advanced Materials Science Applications

The unique electronic and photophysical properties of the thiazole ring make it a promising building block for advanced materials. mdpi.com Future research will likely explore the incorporation of this compound and related structures into novel materials with tailored functionalities.

Potential applications in materials science include:

Organic Electronics: Thiazole-containing polymers and small molecules are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com

Specialty Polymers and Coatings: The incorporation of thiazole units can enhance the thermal stability, durability, and other properties of polymers and coatings. chemimpex.com

Sensors: The ability of the thiazole ring to interact with various analytes makes it a candidate for the development of chemical sensors.

The versatility of the thiazole moiety opens up a wide range of possibilities for the creation of next-generation materials with applications spanning from electronics to protective coatings.

Synergistic Research with Other Compound Classes

The combination of the thiazole scaffold with other pharmacologically active moieties can lead to the development of hybrid molecules with enhanced or novel biological activities. This synergistic approach is a growing area of interest in medicinal chemistry.

Examples of this approach include:

Thiazole-Pyrazole Hybrids: The synthesis of molecules containing both thiazole and pyrazole (B372694) rings has been reported, with the aim of combining the known biological activities of both heterocyclic systems. researchgate.net

Thiazole-Stilbene Analogs: Researchers have synthesized stilbene (B7821643) analogs containing a thiazole ring that have shown potent anticancer activity. nih.gov

Fused-Thiazole Systems: The creation of fused-ring systems, such as thiazolo[5,4-d]thiazoles, can lead to compounds with unique electronic properties and biological activities. mdpi.comrsc.org

By strategically combining the this compound core with other chemical classes, researchers can expand the chemical space and potentially discover new compounds with superior therapeutic or material properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-ethyl-4-methylthiazole, and how can reaction yields be improved?

- Methodology : A common approach involves cyclocondensation of thiourea derivatives with α-bromoketones. For example, refluxing substituted benzaldehyde with thiourea analogs in ethanol under acidic conditions (e.g., glacial acetic acid) can yield thiazole derivatives . Purification via vacuum distillation or column chromatography is critical to isolate the product. Reaction optimization may include adjusting stoichiometry, temperature (e.g., 4-hour reflux at 80°C), or catalysts (e.g., K₂CO₃ in chloroform for amide coupling) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and ethyl groups at C4 and C2, respectively) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₆H₈BrNS: theoretical ~206 Da) .

- HPLC/GC-MS : For purity assessment, especially when synthesizing analogs for biological testing .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodology : Slow evaporation from polar solvents (e.g., ethanol or DCM) is effective. For example, single crystals of thiazole derivatives are often grown in chloroform/toluene mixtures. Using SHELXTL or APEX2 software for data collection and refinement ensures accurate structural resolution .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodology :

- Dose-Response Studies : Test analogs across a concentration gradient (e.g., 0.1–100 μM) to identify IC₅₀ values for antimicrobial or anticancer activity .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., bromine vs. chlorine at C5) on bioactivity. For instance, bromine enhances electrophilicity, potentially increasing reactivity with biological targets .

- Reproducibility Checks : Validate findings across multiple cell lines or enzymatic assays (e.g., antifungal activity against Candida vs. Aspergillus species) .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. For example, bromine at C5 may activate the thiazole ring for palladium-catalyzed arylations .

- Molecular Docking : Screen interactions with biological targets (e.g., kinases or microbial enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Q. How does X-ray crystallography resolve structural ambiguities in thiazole derivatives, and what challenges arise?

- Methodology :

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–200 K. For this compound, expect a monoclinic system (e.g., P2₁/n) with Z = 4 .

- Refinement : SHELXL-2018 refines anisotropic displacement parameters. Challenges include disorder in alkyl chains (e.g., ethyl groups), requiring TLS parameterization .

- Validation : Check CIF files with PLATON to ensure no missed symmetry or twinning .

Q. What strategies mitigate toxicity issues in pharmacological applications of thiazole derivatives?

- Methodology :

- Prodrug Design : Modify the ethyl or methyl groups with hydrolyzable esters to reduce off-target effects .

- Metabolic Profiling : Use liver microsomes or cytochrome P450 assays to identify toxic metabolites. Bromine substitution may slow hepatic clearance, requiring dose adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。